(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid
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Overview
Description
The compound “(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid” is a complex organic molecule with multiple functional groups, including amino, guanidino, and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the assembly of the main carbon backbone through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, guanidino, and isobutyl groups are introduced through specific reactions such as amination, guanidination, and alkylation.
Purification: The final compound is purified using techniques like chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Interaction: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Biotechnology: It can be used in biotechnological applications such as biosensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid analogs: Compounds with similar structures but slight modifications in functional groups.
Peptides and Proteins: Larger biomolecules with similar amino acid sequences.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C48H92N16O10 |
---|---|
Molecular Weight |
1053.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H92N16O10/c1-11-28(8)37(45(72)59-32(17-14-20-55-47(51)52)40(67)58-31(16-12-13-19-49)41(68)60-33(46(73)74)18-15-21-56-48(53)54)64-39(66)30(10)57-42(69)34(22-25(2)3)62-44(71)36(24-27(6)7)63-43(70)35(23-26(4)5)61-38(65)29(9)50/h25-37H,11-24,49-50H2,1-10H3,(H,57,69)(H,58,67)(H,59,72)(H,60,68)(H,61,65)(H,62,71)(H,63,70)(H,64,66)(H,73,74)(H4,51,52,55)(H4,53,54,56)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
CFJIPYQLYVNCGD-ZHTQEPFFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
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